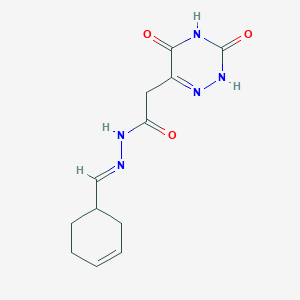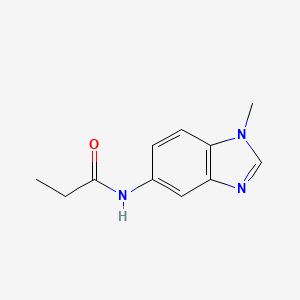![molecular formula C19H22N2OS B5769903 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as D711, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. One of the key pathways that this compound has been shown to affect is the PI3K/Akt/mTOR pathway, which is involved in cell growth, survival, and metabolism. This compound has also been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and to increase the lifespan of worms in a model of aging. This compound has also been shown to have antioxidant effects, which may contribute to its neuroprotective activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide in lab experiments is its high potency and specificity for its target pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide. One area of interest is in the development of more potent and selective analogs of this compound, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Another area of research is in the development of new methods for delivering this compound to cells and tissues, which could overcome its solubility limitations and improve its efficacy in vivo. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in the context of long-term use and potential clinical applications.
Métodos De Síntesis
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide involves several steps, starting with the reaction of 3,5-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-isopropylbenzoyl chloride to form this compound. The overall yield of the synthesis is around 50%, and the compound can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Other areas of research include cancer, where this compound has been shown to have antitumor activity in vitro, and inflammation, where it has been shown to have anti-inflammatory effects in animal models.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12(2)15-5-7-16(8-6-15)18(22)21-19(23)20-17-10-13(3)9-14(4)11-17/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOKXGALQIDYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)

![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)


![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)

![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![2-{[2-(trifluoromethyl)benzyl]thio}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5769900.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)